![molecular formula C10H5Cl2F3N2O2S B2545845 1-[3-氯-5-(三氟甲基)-2-吡啶基]-1H-吡咯-2-磺酰氯 CAS No. 338397-79-8](/img/structure/B2545845.png)

1-[3-氯-5-(三氟甲基)-2-吡啶基]-1H-吡咯-2-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

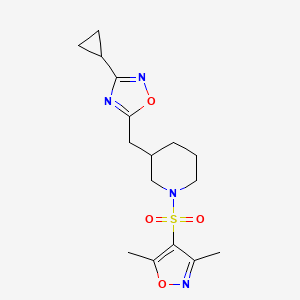

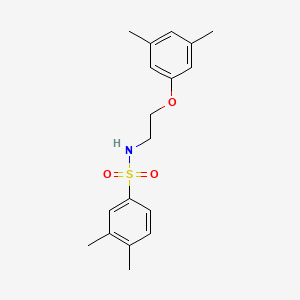

The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride is a chemical entity that appears to be a derivative of pyrrole with a sulfonoyl chloride group and a pyridinyl substituent with chloro and trifluoromethyl groups. This structure suggests potential reactivity due to the presence of the sulfonoyl chloride moiety, which is commonly used in sulfonation reactions to introduce sulfone groups into organic molecules.

Synthesis Analysis

The synthesis of related sulfonated pyrrole derivatives has been reported through various methods. For instance, the preparation of aryl pyrrolyl sulfones was achieved by reacting arylsulfonyl chlorides with substituted pyrroles . Another relevant synthesis involves the use of sulfonic acid functionalized pyridinium chloride as a catalyst for the preparation of hexahydroquinolines , indicating the versatility of sulfonic acid derivatives in catalyzing heterocyclic compound formation. Additionally, the sulfonation of 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile has been developed, providing a direct synthesis route to related sulfonyl chlorides .

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit significant electronic effects due to the electron-withdrawing trifluoromethyl group and the electron-withdrawing nature of the sulfonoyl chloride group. These groups can influence the reactivity and stability of the molecule. The presence of the pyridinyl ring also adds to the aromatic character of the compound, potentially affecting its electronic distribution and reactivity.

Chemical Reactions Analysis

Compounds similar to 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride have been used in various chemical reactions. For example, trifluoromethanesulfonyl chloride has been used to identify functional groups by fluorine-19 NMR spectrometry . Sulfonated tetrahydropyridine derivatives have been accessed through a radical reaction involving sulfonated pyrrolidine . Furthermore, the use of sulfonic acid functionalized pyridinium chloride as a catalyst in multi-component synthesis reactions and in tandem Knoevenagel–Michael reactions suggests that the compound could potentially be involved in similar catalytic or synthetic applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride are not detailed in the provided papers, we can infer from related compounds that it would likely be a solid at room temperature, with a high reactivity due to the presence of the sulfonyl chloride group. The trifluoromethyl group would contribute to the compound's lipophilicity and could affect its boiling point and solubility in organic solvents. The compound's stability might be influenced by the presence of the pyridinyl and pyrrole rings, which could stabilize the molecule through aromaticity.

科学研究应用

有机合成中的催化剂和试剂

磺胺类化合物,如1-[3-氯-5-(三氟甲基)-2-吡啶基]-1H-吡咯-2-磺酰氯,在阳离子环化反应中作为终止剂,有助于高效形成多环系统。这种方法对于合成复杂的有机结构非常有价值,拓展了有机合成的范围 (Haskins & Knight, 2002)。

材料科学和聚合物化学

该化合物的衍生物在开发含有吡啶和砜基团的新型可溶性氟化聚酰胺方面发挥着重要作用。这些材料具有出色的性能,如高热稳定性、机械强度和低介电常数,适用于电子和材料科学的先进应用 (Liu et al., 2013)。

催化和合成方法学

在催化领域,磺酸功能化吡啶盐酸盐离子液体,作为一种相关化合物,可作为无溶剂合成复杂有机分子的高效催化剂。这种催化系统突显了这些化合物在促进更环保、更高效合成途径中的作用 (Moosavi-Zare等,2013)。

环境科学

对污染物的光催化降解研究揭示了相关氯化和氟化化合物的环境影响和降解途径。这些研究有助于我们了解环境中持久性有机污染物的存在和修复策略 (Žabar等,2016)。

先进合成技术

该化合物及其衍生物在通过创新的合成技术合成复杂分子,包括吡咯和聚酰胺方面起着关键中间体的作用。这些方法使得能够构建具有潜在应用于制药、农药和材料科学的分子,突显了该化合物在化学研究各个领域的实用性 (Janosik et al., 2006)。

作用机制

Target of Action

Compounds with similar structures have been known to target proteins in the cytoskeleton of certain organisms .

Mode of Action

It is suggested that the compound might interact with its targets, possibly leading to changes in their function .

Biochemical Pathways

The trifluoromethyl group is known to be introduced into organic compounds through various reactions, which could potentially affect multiple biochemical pathways .

Result of Action

It is suggested that the compound might exhibit improved potency towards certain enzymes due to key interactions .

Action Environment

It is known that environmental factors can significantly impact the action of chemical compounds .

安全和危害

未来方向

属性

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2F3N2O2S/c11-7-4-6(10(13,14)15)5-16-9(7)17-3-1-2-8(17)20(12,18)19/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIKQCOKDZJLOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)S(=O)(=O)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545762.png)

![ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B2545766.png)

![N-(2,5-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2545767.png)

![2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2545772.png)

![7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545775.png)

![(E)-3-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2545776.png)

![Methyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2545780.png)

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]-2-carboxylic acid](/img/structure/B2545781.png)

![Ethyl 2-[(2-chloroacetyl)amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B2545785.png)